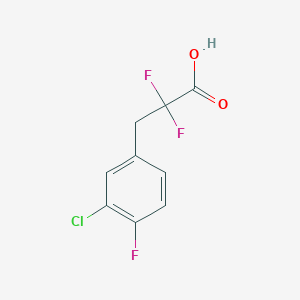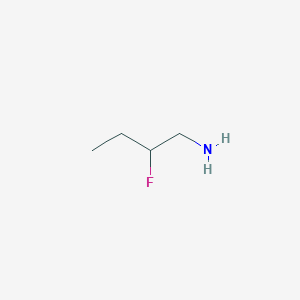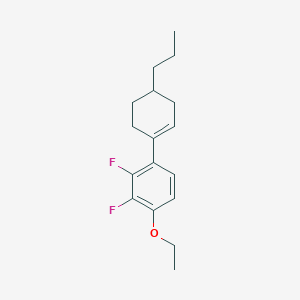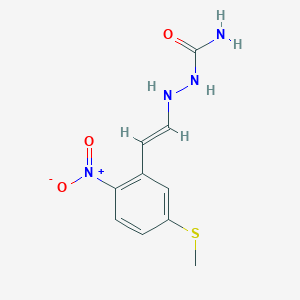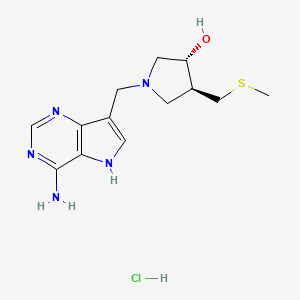
Mtdiahcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethylaminoethyl methacrylate is typically synthesized through the esterification of methacrylic acid with N,N-dimethylaminoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of N,N-dimethylaminoethyl methacrylate involves continuous processes where methacrylic acid and N,N-dimethylaminoethanol are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously distilled to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylaminoethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form poly(N,N-dimethylaminoethyl methacrylate).
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Electrophiles such as alkyl halides can react with the amino group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Polymerization: Poly(N,N-dimethylaminoethyl methacrylate)
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
N,N-dimethylaminoethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of drug delivery systems and biomaterials.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in coatings, adhesives, and as a flocculant in water treatment.
Mécanisme D'action
The mechanism of action of N,N-dimethylaminoethyl methacrylate involves its ability to polymerize and form poly(N,N-dimethylaminoethyl methacrylate). This polymer exhibits unique properties such as antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes. The amino group in the polymer interacts with the negatively charged components of bacterial cell walls, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaminoethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
N,N-diethylaminoethyl methacrylate: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminoethyl methacrylamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
N,N-dimethylaminoethyl methacrylate is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to form polymers with antimicrobial properties further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C13H20ClN5OS |
|---|---|
Poids moléculaire |
329.85 g/mol |
Nom IUPAC |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |
Clé InChI |
XQKMBJFGNRIATG-UXQCFNEQSA-N |
SMILES isomérique |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl |
SMILES canonique |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



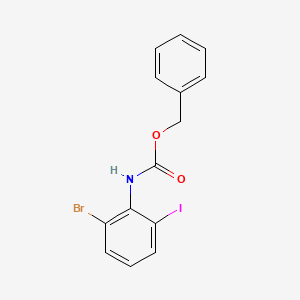

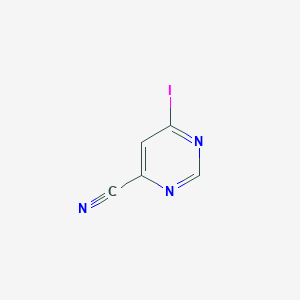
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)

![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)
